This compound is particularly valuable in medicinal chemistry due to its presence in the structure of various bioactive molecules. Its ability to act as a ligand for metal ions also makes it relevant in coordination chemistry research [ [] ].
Related Compounds
Ethyl 5-Methyl-4-imidazolecarboxylate (emizco)
Compound Description: Ethyl 5-methyl-4-imidazolecarboxylate (emizco) is an imidazole derivative structurally similar to methyl 1H-imidazole-5-carboxylate, featuring an ethyl ester group at the 5-position instead of a methyl ester. Research has focused on its use as a ligand in the formation of transition metal coordination compounds, specifically exploring their 2D and 3D supramolecular structures. []
Relevance: The structural similarity of emizco to methyl 1H-imidazole-5-carboxylate, particularly the presence of the imidazole ring and the ester group, suggests shared chemical properties and potential reactivity patterns. This makes emizco a relevant compound for comparative studies and further exploration of the coordination chemistry of imidazole-based ligands. []
Compound Description: t-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate serves as a key starting material for synthesizing diverse 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates. Its reactivity stems from the presence of the bromine atom, facilitating various chemical transformations, including lithium-halogen exchange and palladium-catalyzed coupling reactions. [, ]
Relevance: The successful functionalization of t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate highlights the potential for similar modifications on methyl 1H-imidazole-5-carboxylate. Specifically, introducing a bromine atom at the 2-position could open avenues for diversifying the target compound's structure and exploring its broader applications. [, ]
Compound Description: 5-Carboxy-2-methyl-1H-imidazole-4-carboxylic Acid (H2MIDA−) is a dicarboxylic acid derivative of the imidazole ring system. It has been explored as a ligand for forming metal-organic frameworks, specifically with cadmium, cobalt, and zinc ions. [, , ] These studies highlight the ability of H2MIDA− to chelate metal ions through its carboxylate and imidazole nitrogen atoms, resulting in diverse supramolecular architectures.
Relevance: Compared to methyl 1H-imidazole-5-carboxylate, H2MIDA− possesses an additional carboxylic acid group, highlighting the potential for introducing similar functionalities to the target compound. This could significantly alter its metal-binding properties and open possibilities for developing new materials with tailored properties. [, , ]
Compound Description: Olmesartan Medoxomil, a prodrug, is metabolized to olmesartan, a potent angiotensin II receptor antagonist used to treat hypertension. Its structure incorporates a 1H-imidazole-5-carboxylate moiety, demonstrating the versatility of this scaffold in medicinal chemistry. [, ]
Relevance: The presence of the 1H-imidazole-5-carboxylate core in Olmesartan Medoxomil underscores the pharmaceutical relevance of this scaffold. It highlights the potential of methyl 1H-imidazole-5-carboxylate as a building block for designing and synthesizing novel drug candidates, particularly those targeting the renin-angiotensin system or related pathways. [, ]
Compound Description: HR720 is a non-peptide angiotensin II type 1 receptor antagonist exhibiting potent and selective antagonistic activity against the AT1 receptor. Notably, it incorporates a 1H-imidazole-5-carboxylate moiety within its structure. []
Relevance: The incorporation of the 1H-imidazole-5-carboxylate scaffold in HR720 further emphasizes its significance in pharmaceutical research, particularly in developing cardiovascular drugs. This reinforces the potential of methyl 1H-imidazole-5-carboxylate as a valuable starting point for synthesizing new AT1 receptor antagonists or exploring related therapeutic applications. []
Methyl 2-Benzoylamino-2-oxobutanoate
Compound Description: Methyl 2-benzoylamino-2-oxobutanoate serves as a versatile precursor for synthesizing various heterocyclic compounds, including oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives. [] These reactions highlight the synthetic utility of methyl 2-benzoylamino-2-oxobutanoate for constructing diverse molecular frameworks.
Relevance: While not directly containing the 1H-imidazole-5-carboxylate moiety, methyl 2-benzoylamino-2-oxobutanoate can be transformed into 1-substituted 1H-imidazole-4-carboxylate derivatives. [] This connection suggests potential synthetic routes for modifying methyl 1H-imidazole-5-carboxylate. Specifically, exploring reactions that could introduce similar functional groups or structural motifs found in Methyl 2-benzoylamino-2-oxobutanoate could lead to novel derivatives with potentially interesting biological activities.
1,7-Dimethylxanthine
Compound Description: 1,7-dimethylxanthine is a key pharmaceutical intermediate synthesized from ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate through a two-step process involving acylation and cyclization. [] This highlights the use of imidazole-based starting materials for constructing purine derivatives.
Relevance: Although structurally distinct from methyl 1H-imidazole-5-carboxylate, the synthesis of 1,7-dimethylxanthine demonstrates the potential of appropriately functionalized imidazole derivatives in constructing other heterocyclic systems. This connection suggests opportunities for exploring the synthetic utility of methyl 1H-imidazole-5-carboxylate in preparing other valuable heterocycles beyond direct modifications to the imidazole ring. []
Source and Classification
Methyl 4-imidazolecarboxylate can be synthesized from various starting materials, including acetoacetic acid esters. It serves as a precursor for numerous organic compounds and has been utilized in pharmaceutical chemistry, particularly in the synthesis of histamine H2-receptor antagonists like cimetidine, which is used for treating conditions such as duodenal ulcers.
Synthesis Analysis
The synthesis of methyl 4-imidazolecarboxylate typically involves several steps. One common method includes the reaction of acetoacetic acid esters with nitrous acid. The process can be summarized as follows:
Formation of Intermediates: Acetoacetic acid esters are reacted with nitrous acid (generated from sodium nitrite and an acid like acetic acid) at low temperatures (0°-15°C) for several hours.
Reaction Conditions: The reaction mixture is held at a temperature of about 65°-70°C to facilitate the formation of the diketo compound and subsequent steps leading to the final product.
Final Steps: The resulting mixture is treated with aqueous ammonia to adjust the pH and further processed to yield methyl 4-imidazolecarboxylate.
This method emphasizes the importance of controlling temperature and pH during synthesis to optimize yield and purity.
Molecular Structure Analysis
Methyl 4-imidazolecarboxylate features a unique molecular structure characterized by an imidazole ring fused with a carboxylate group. The structural formula can be represented as:
COC O C1 CN CN1
Structural Data
Molecular Weight: Approximately 114.11 g/mol
Melting Point: Ranges between 154°C to 158°C.
Appearance: Typically appears as a white crystalline powder.
The presence of nitrogen atoms in the imidazole ring contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Chemical Reactions Analysis
Methyl 4-imidazolecarboxylate participates in various chemical reactions due to its functional groups. Some notable reactions include:
Decarboxylation: This compound can undergo decarboxylation under specific conditions, leading to the formation of other imidazole derivatives.
Formation of Complexes: It acts as a ligand in coordination chemistry, forming complexes with metals that exhibit interesting properties, such as biological activity against cancer cells.
Synthesis of Other Compounds: Methyl 4-imidazolecarboxylate serves as a starting material for synthesizing more complex organic molecules, including aldehydes and other carboxylic acids.
These reactions highlight its versatility in organic synthesis.
Mechanism of Action
The mechanism of action for compounds derived from methyl 4-imidazolecarboxylate often involves interaction with biological targets such as enzymes or receptors. For instance, its derivatives have been shown to inhibit histamine H2 receptors, thereby reducing gastric acid secretion. This action is crucial in treating gastric-related disorders.
Relevant Data
Inhibition Studies: Various studies have demonstrated that modifications on the imidazole ring can significantly affect binding affinity and selectivity towards specific biological targets.
Physical and Chemical Properties Analysis
Methyl 4-imidazolecarboxylate exhibits several key physical and chemical properties:
Solubility: It is generally soluble in organic solvents such as ethanol and dimethylformamide.
Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Infrared Spectrum: Characteristic peaks in its infrared spectrum confirm the presence of functional groups associated with carboxylic acids and imidazoles.
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Applications
Methyl 4-imidazolecarboxylate has diverse applications across different fields:
Pharmaceutical Chemistry: It is primarily used as an intermediate in synthesizing histamine H2-receptor antagonists, which are crucial for treating gastric disorders.
Coordination Chemistry: The compound serves as a ligand in metal complexes that have potential antiproliferative activities against cancer cells.
Organic Synthesis: It acts as a building block for synthesizing various organic molecules, contributing to research in materials science and biochemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Roflumilast is a benzamide obtained by formal condensation of the carboxy group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 3,5-dichloropyridin-4-amine. Used for treatment of bronchial asthma and chronic obstructive pulmonary disease. It has a role as a phosphodiesterase IV inhibitor and an anti-asthmatic drug. It is a member of benzamides, a chloropyridine, an aromatic ether, an organofluorine compound and a member of cyclopropanes. Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a major cyclic-3',5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium. The resultant increase in intracellular cAMP induced by roflumilast's inhibition of PDE4 is thought to mediate its disease-modifying effects, although its precise mechanism of action has yet to be elucidated. The oral formulation of roflumilast is indicated to manage chronic obstructive pulmonary disease. It was first approved by the EMA in July 2010, and by the FDA in January 2018. Roflumilast topical cream is indicated to treat plaque psoriasis. The cream formulation was first approved by the FDA in July 2022 and by Health Canada in April 2023. On December 15, 2023, the FDA approved a new topical foam formulation of roflumilast for the treatment of seborrheic dermatitis in patients aged 9 years and older. Roflumilast is a Phosphodiesterase 4 Inhibitor. The mechanism of action of roflumilast is as a Phosphodiesterase 4 Inhibitor. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE-4) that has unique antiinflammatory activity and is used to treat and prevent exacerbations of chronic obstructive pulmonary disease (COPD). Roflumilast has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Roflumilast is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, roflumilast and its active metabolite roflumilast N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance; it also plays a key role in inflammation, especially in inflammatory airway diseases.
CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6).
Mometasone furoate is a 2-furoate ester, a steroid ester, an 11beta-hydroxy steroid, a 20-oxo steroid, an organochlorine compound and a 3-oxo-Delta(1),Delta(4)-steroid. It has a role as an anti-inflammatory drug and an anti-allergic agent. It is functionally related to a mometasone. Mometasone furoate is a corticosteroid drug that can be used for the treatment of asthma, rhinitis, and certain skin conditions. It has a glucocorticoid receptor binding affinity 22 times stronger than [dexamethasone] and higher than many other corticosteroids as well. Mometasone furoate is formulated as a dry powder inhaler, nasal spray, and ointment for its different indications. Mometasone Furoate is the furoate ester form of mometasone, a synthetic topical glucocorticoid receptor (GR) agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Upon administration, mometasone binds to cytoplasmic GRs and subsequently activates GR-mediated gene expression. This results in the synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, mometasone appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2. A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders. See also: Mometasone (has active moiety); Formoterol fumarate; mometasone furoate (component of); Florfenicol; Mometasone furoate; Terbinafine (component of) ... View More ...
TH-302 is a novel cancer therapeutic specifically activated under the low oxygen or "hypoxic" conditions typical of solid tumor cancer cells. TH-302 is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide. TH-302 has been shown, in preclinical studies, to be both efficacious and well tolerated. Evofosfamide is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of evofosfamide is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells; the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.
Quinacrine is a member of the class of acridines that is acridine substituted by a chloro group at position 6, a methoxy group at position 2 and a [5-(diethylamino)pentan-2-yl]nitrilo group at position 9. It has a role as an antimalarial and an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor. It is a member of acridines, an organochlorine compound, an aromatic ether and a tertiary amino compound. It derives from a hydride of an acridine. An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2. Mepacrine (also known as quinacrine and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities. Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
Silibinin is a flavonolignan isolated from milk thistle, Silybum marianum, that has been shown to exhibit antioxidant and antineoplastic activities. It has a role as an antioxidant, an antineoplastic agent, a hepatoprotective agent and a plant metabolite. It is a flavonolignan, a polyphenol, an aromatic ether, a benzodioxine and a secondary alpha-hydroxy ketone. Silibinin is the major active constituent of silymarin, a standardized extract of the milk thistle seeds, containing a mixture of flavonolignans consisting of silibinin, isosilibinin, silicristin, silidianin and others. Silibinin is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio. Both in vitro and animal research suggest that silibinin has hepatoprotective (antihepatotoxic) properties that protect liver cells against toxins. Silibinin has also demonstrated in vitro anti-cancer effects against human prostate adenocarcinoma cells, estrogen-dependent and -independent human breast carcinoma cells, human ectocervical carcinoma cells, human colon cancer cells, and both small and nonsmall human lung carcinoma cells. Silibinin is a natural product found in Aspergillus iizukae, Silybum eburneum, and other organisms with data available. Silymarin is a mixture of flavonolignans isolated from the milk thistle plant Silybum marianum. Silymarin may act as an antioxidant, protecting hepatic cells from chemotherapy-related free radical damage. This agent may also promote the growth of new hepatic cells. (NCI04) The major active component of silymarin flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum; it is used in the treatment of HEPATITIS; LIVER CIRRHOSIS; and CHEMICAL AND DRUG INDUCED LIVER INJURY, and has antineoplastic activity; silybins A and B are diastereomers.